molecular formula C11H14ClNO B2453527 N-butyl-3-chlorobenzamide CAS No. 35306-53-7

N-butyl-3-chlorobenzamide

Cat. No. B2453527
CAS RN: 35306-53-7
M. Wt: 211.69
InChI Key: NKQOQWJDLCYELT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-butyl-3-chlorobenzamide is a chemical compound with the linear formula C11H14ClNO . It has a molecular weight of 211.693 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of N-butyl-3-chlorobenzamide consists of a benzamide group attached to a butyl group . The benzamide group consists of a benzene ring attached to an amide group, and the butyl group is a four-carbon alkyl chain .

Scientific Research Applications

Phytotoxic Substances

N-butyl-3-chlorobenzamide derivatives have been explored for their phytotoxic activity, particularly in selective weed control. Research indicates that amides with specific substituents on the amide nitrogen exhibit excellent phytotoxicity and selectivity. This finding is significant in the development of herbicides that are effective against certain weed species while minimizing impact on crop plants (Baruffini, Vicarini, & Gandini, 1978).

Hydrolysis Studies

Studies have been conducted on the acid-catalyzed hydrolysis of N-substituted 4-chlorobenzamides, including N-butyl variants. These investigations provide insights into the chemical behavior and stability of these compounds under varying conditions, which is crucial for their potential applications in various fields (Hyland & O'Connor, 1973).

Environmental Degradation and Safety

Research has been done on the degradation products of related compounds, like 2-chlorobenzamide, in environmental settings. This is particularly relevant in assessing the environmental impact and safety of chemicals related to N-butyl-3-chlorobenzamide (Lu, Zhou, & Liu, 2004).

Physical Properties and Determination Methods

Studies on the physical properties and determination methods of chlorpropamide, which shares structural similarities with N-butyl-3-chlorobenzamide, offer insights into characterizing and quantifying such compounds in various mediums, including biological systems (Toolan & Wagner, 1959).

Herbicidal Activity

Investigations into different benzamide derivatives, including those similar to N-butyl-3-chlorobenzamide, have shown promising herbicidal activity. This includes selectivity towards certain types of grasses, suggesting potential applications in agriculture and turf management (Viste, Cirovetti, & Horrom, 1970).

Catalytic Applications

Recent studies have explored the role of N-chlorobenzamide derivatives in catalysis, specifically in Co(III)-catalyzed reactions. This research is foundational in understanding how these compounds can be used in synthetic organic chemistry to facilitate various chemical transformations (Gao et al., 2023).

Selective Phytotoxicity

Further research has been done on N,N-di,sec.butylaminobenzamides, which are closely related to N-butyl-3-chlorobenzamide, for their selective phytotoxic activity. This emphasizes the role of such compounds in agricultural weed control, highlighting their specificity and effectiveness (Baruffini, Pagani, Caccialanza, Mazza, & Carmellino, 1978).

properties

IUPAC Name

N-butyl-3-chlorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c1-2-3-7-13-11(14)9-5-4-6-10(12)8-9/h4-6,8H,2-3,7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKQOQWJDLCYELT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-butyl-3-chlorobenzamide

CAS RN

35306-53-7
Record name N-BUTYL-3-CHLOROBENZAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.